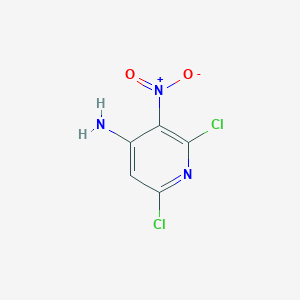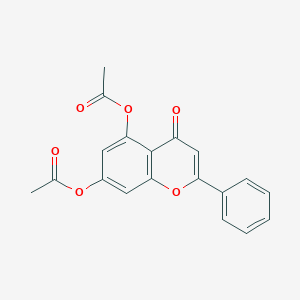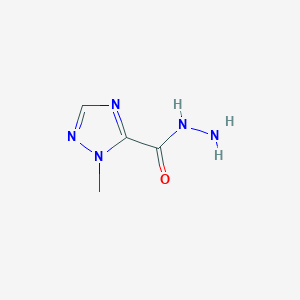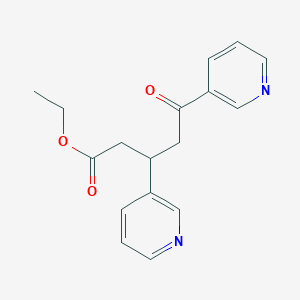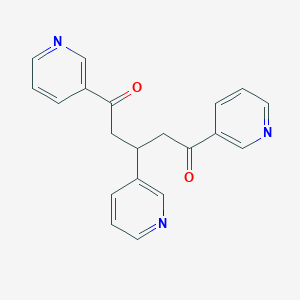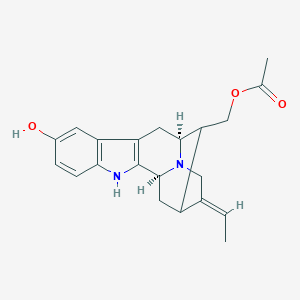
17-Acetylsarpagine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-Acetylsarpagine is a natural product that is found in various plant species, including the medicinal plant Alstonia scholaris. This compound has gained significant attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of 17-Acetylsarpagine is not fully understood. However, several studies have suggested that this compound can modulate various signaling pathways in the body. For example, one study showed that 17-Acetylsarpagine can activate the caspase-3 pathway, which is involved in apoptosis. Another study demonstrated that this compound can inhibit the NF-κB pathway, which is involved in inflammation.
生化学的および生理学的効果
The biochemical and physiological effects of 17-Acetylsarpagine are diverse. Several studies have shown that this compound can reduce inflammation, induce apoptosis in cancer cells, and improve cognitive function in animal models. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
The advantages of using 17-Acetylsarpagine in lab experiments include its potential therapeutic applications and its diverse biochemical and physiological effects. However, there are also limitations to using this compound in lab experiments. For example, the synthesis of 17-Acetylsarpagine is a complex process, which can limit its availability for research purposes. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret research results.
将来の方向性
There are several future directions for research on 17-Acetylsarpagine. One potential direction is to investigate the potential use of this compound in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another direction is to study the molecular mechanisms underlying the anti-inflammatory and anticancer properties of 17-Acetylsarpagine. Additionally, further research is needed to optimize the synthesis method of this compound and to investigate its potential side effects.
Conclusion:
In conclusion, 17-Acetylsarpagine is a natural product that has gained significant attention due to its potential therapeutic applications in various diseases. The synthesis of this compound is a complex process, and its mechanism of action is not fully understood. However, several scientific studies have demonstrated its anti-inflammatory, anticancer, and cognitive-enhancing properties. Further research is needed to investigate its potential use in the treatment of neurodegenerative disorders and to optimize its synthesis method.
合成法
The synthesis of 17-Acetylsarpagine is a complex process that involves several steps. The most common method involves the extraction of the compound from the plant Alstonia scholaris. The extraction process involves the use of solvents, such as methanol, ethanol, and chloroform. The extracted compound is then purified using various chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC).
科学的研究の応用
Several scientific studies have investigated the potential therapeutic applications of 17-Acetylsarpagine. One study showed that this compound has anti-inflammatory properties and can reduce inflammation in mice models. Another study demonstrated that 17-Acetylsarpagine can induce apoptosis (programmed cell death) in cancer cells, suggesting its potential use as a cancer treatment.
特性
CAS番号 |
102358-21-4 |
|---|---|
製品名 |
17-Acetylsarpagine |
分子式 |
C21H24N2O3 |
分子量 |
352.4 g/mol |
IUPAC名 |
[(1S,12S,15E)-15-ethylidene-7-hydroxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl]methyl acetate |
InChI |
InChI=1S/C21H24N2O3/c1-3-12-9-23-19-8-16-15-6-13(25)4-5-18(15)22-21(16)20(23)7-14(12)17(19)10-26-11(2)24/h3-6,14,17,19-20,22,25H,7-10H2,1-2H3/b12-3-/t14?,17?,19-,20-/m0/s1 |
InChIキー |
URPSAJDDCMEVCM-HYHLVLNVSA-N |
異性体SMILES |
C/C=C\1/CN2[C@H]3CC1C([C@@H]2CC4=C3NC5=C4C=C(C=C5)O)COC(=O)C |
SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)COC(=O)C |
正規SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)COC(=O)C |
同義語 |
17-acetyl-sarpagine 17-acetylsarpagine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



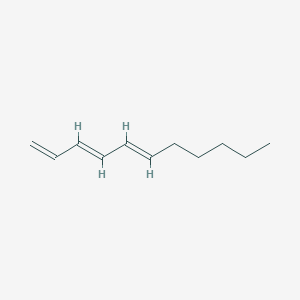
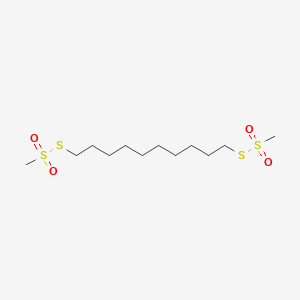
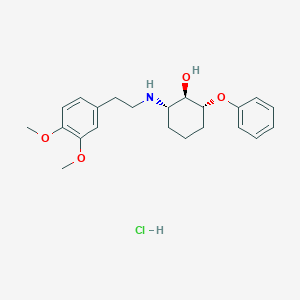
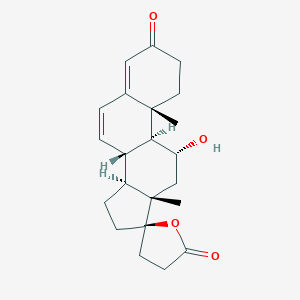

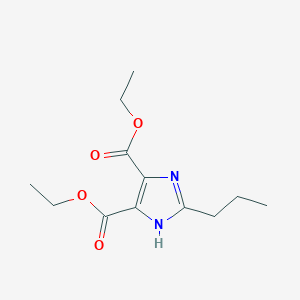


![4,6-dichloro-1H-imidazo[4,5-c]pyridine](/img/structure/B19425.png)
